molecular formula C8H4FNO2S B1287295 6-Fluorobenzo[d]thiazole-2-carboxylic acid CAS No. 479028-67-6

6-Fluorobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1287295
CAS No.: 479028-67-6
M. Wt: 197.19 g/mol
InChI Key: ZKNFXQMRRWKBQB-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]thiazole-2-carboxylic acid (FBTA) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a unique structure, containing both a benzene ring and a thiazole ring, which makes it an interesting target for research. FBTA has been extensively studied in recent years due to its potential applications in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Structural and Photochemical Studies

A study on a closely related compound, 2-Chloro-6-fluorobenzoic acid, revealed insights into its conformers and photochemical behavior under low-temperature conditions, demonstrating the molecule's stability and reactivity under specific conditions (N. Kuş, 2017).

Material Synthesis and Characterization

Research has focused on the interaction between 6-bromobenzo[d]thiazol-2-amine and different carboxylic acid derivatives, leading to an increased understanding of non-covalent interactions important for material synthesis and supramolecular chemistry (Shouwen Jin et al., 2012).

Synthesis and Biological Properties

New derivatives of 6-fluorobenzo[d]thiazole have been synthesized for evaluation in biological contexts. For instance, compounds containing piperidine substituted benzothiazole derivatives have shown promising antibacterial and antifungal activities, highlighting the potential for these molecules in developing new therapeutic agents (S. Shafi et al., 2021).

Antiviral Activities

Novel α-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives were synthesized and demonstrated good antiviral activities against tobacco mosaic virus and potato virus Y, showcasing the potential of these compounds in agricultural applications and antiviral research (D. Xie et al., 2017).

Mechanism of Action

While the specific mechanism of action for 6-Fluorobenzo[d]thiazole-2-carboxylic acid is not explicitly mentioned in the search results, thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Safety and Hazards

The compound is considered harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The 6-Fluorobenzo[d]thiazole-2-carboxylic acid and its derivatives offer a promising avenue for future research due to their wide range of biological activities . They can be used as building blocks that can be substituted at four different positions on the bicycle, thus offering the possibility to thoroughly explore the chemical space around the molecule .

Biochemical Analysis

Biochemical Properties

6-Fluorobenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby impacting the overall cellular function. Additionally, it can interfere with cell signaling pathways, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to altered levels of these metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

6-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFXQMRRWKBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596612
Record name 6-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-67-6
Record name 6-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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